5-Amino-2-fluoroisonicotinic acid hydrochloride
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Overview
Description
5-Amino-2-fluoroisonicotinic acid hydrochloride: is a chemical compound with the molecular formula C6H6ClFN2O2 and a molecular weight of 192.57 g/mol . It is a derivative of isonicotinic acid, featuring an amino group at the 5-position and a fluorine atom at the 2-position on the pyridine ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 5-amino-2-fluoropyridine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-fluoroisonicotinic acid hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-fluoroisonicotinic acid.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Studied for its role in the development of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronic and photonic applications .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoroisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Amino-5-fluoroisonicotinic acid: Similar structure but lacks the hydrochloride group.
5-Amino-2-chloroisonicotinic acid: Similar structure but has a chlorine atom instead of fluorine.
5-Amino-2-methylisonicotinic acid: Similar structure but has a methyl group instead of fluorine.
Uniqueness:
- The presence of both amino and fluorine groups on the pyridine ring makes 5-Amino-2-fluoroisonicotinic acid hydrochloride unique in its reactivity and interaction with biological targets.
- The hydrochloride group enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
5-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-1-3(6(10)11)4(8)2-9-5;/h1-2H,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJRIANIRLZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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